molecular formula C19H21FN2O B5748670 1-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE

1-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE

Cat. No.: B5748670
M. Wt: 312.4 g/mol
InChI Key: DGCIGGFSKRBQMC-UHFFFAOYSA-N
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Description

1-[4-(4-Fluorobenzyl)piperazino]-2-phenyl-1-ethanone is a chemical compound characterized by the presence of a fluorobenzyl group attached to a piperazine ring, which is further connected to a phenyl ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Fluorobenzyl)piperazino]-2-phenyl-1-ethanone typically involves the reaction of 4-fluorobenzyl chloride with piperazine to form 1-(4-fluorobenzyl)piperazine. This intermediate is then reacted with 2-phenylacetyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Fluorobenzyl)piperazino]-2-phenyl-1-ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(4-Fluorobenzyl)piperazino]-2-phenyl-1-ethanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various biologically active molecules, including chemokine antagonists and kinase inhibitors.

    Biology: Studied for its potential as a radioligand for imaging sigma receptors in the brain.

    Medicine: Investigated for its role in developing novel tyrosinase inhibitors with anti-melanogenic properties.

    Industry: Utilized in the production of antibacterial and antiviral agents.

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluorobenzyl)piperazino]-2-phenyl-1-ethanone involves its interaction with specific molecular targets and pathways. For instance, as a potential tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This inhibition can lead to reduced melanin production, making it useful in treating hyperpigmentation disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-Fluorobenzyl)piperazino]-2-phenyl-1-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenyl ethanone group enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

IUPAC Name

1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c20-18-8-6-17(7-9-18)15-21-10-12-22(13-11-21)19(23)14-16-4-2-1-3-5-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCIGGFSKRBQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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